molecular formula C13H12N4O2S B5579706 methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate

methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate

Cat. No. B5579706
M. Wt: 288.33 g/mol
InChI Key: DVCVGIDHUIYEEO-UHFFFAOYSA-N
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Description

The compound "methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate" belongs to a class of compounds with a core structure of [1,2,4]triazino[5,6-b]indole, which has been studied for various applications, including anticonvulsant and antimicrobial activities. These compounds have garnered interest due to their unique structural features and potential pharmacological properties.

Synthesis Analysis

The synthesis of derivatives closely related to "methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate" involves strategic functionalization of the [1,2,4]triazino[5,6-b]indole core. Kumar et al. (2014) described the design and synthesis of a series of 6,8-halo-substituted-2H-[1,2,4]triazino[5,6-b]indole derivatives, which involved reactions under controlled conditions to introduce specific substituents at desired positions on the heterocyclic framework (Kumar et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds within this family, including "methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate," features a triazine-indole fused system, which is essential for their biological activity. Elokhina et al. (1996) conducted an X-ray study on a structurally similar compound to determine the configuration and conformation of the fused rings, establishing the importance of the spatial arrangement for activity (Elokhina et al., 1996).

Chemical Reactions and Properties

The chemical reactivity of "methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate" and its derivatives can be attributed to the presence of reactive sites on the [1,2,4]triazino and indole moieties. These sites facilitate various chemical transformations, including nucleophilic substitutions and condensation reactions, enabling the synthesis of a wide range of derivatives with potential biological activities.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. The presence of substituents on the core structure influences these properties, affecting the compound's behavior in different solvents and its crystal packing, as explored in the studies by Rashed et al. (1998) and others (Rashed et al., 1998).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are determined by the compound's molecular framework. The [1,2,4]triazino[5,6-b]indole core interacts with various enzymes and receptors, contributing to the compound's biological activities. The synthesis and evaluation of these compounds, as discussed by Kamera et al. (2023), provide insights into their mechanism of action and potential as therapeutic agents (Kamera et al., 2023).

Scientific Research Applications

Synthesis and Chemotherapeutic Applications

The compound falls within the broader category of 1,2,4‐Triazino[5,6‐b]indoles, which are synthesized through the cyclization of isatin 3‐thiosemicarbazone, followed by condensation and displacement reactions. These compounds, including the derivatives of 1,2,4‐Triazino[5,6‐b]indoles, are explored for their potential as chemotherapeutic agents (V. Ram, 1980).

Antimicrobial Activity

Derivatives of 1,2,4-triazino[5,6-b]indoles have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, triazole and triazolothiadiazine derivatives, which can be chemically related, have been studied for their potential as antimicrobial agents (Zafer Asim Kaplancikli et al., 2008).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds, such as 1,2,4-triazolo and tetrazolo derivatives, involves the reaction of compounds similar to methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate with various reagents. These synthetic pathways contribute to the development of novel compounds with potential application in medicinal chemistry (M. Younes et al., 1987).

Anticonvulsant Activity

The derivatives of 1,2,4-triazino[5,6-b]indoles have also been investigated for their anticonvulsant activity. The synthesis of 6,8-halo-substituted 2H-[1,2,4]triazino[5,6-b]indole-3(5H)-one/thione compounds and their evaluation for anticonvulsant efficacy highlight the therapeutic potential of these compounds in treating seizure disorders (Rajeev Kumar et al., 2014).

Mechanism of Action

The mechanism of action of “methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate” and similar compounds often involves interactions with DNA. The higher binding constant (K) values indicate stronger binding ability with DNA .

Future Directions

The future directions for research on “methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate” and similar compounds could involve the design of new pharmacophoric motifs that recognize DNA, which is necessary for the generation of a series of new chemotherapeutic agents . The synthesis of heterocyclic scaffolds possessing various coordination sites is considered the potential framework for the design of effective metal complexes .

properties

IUPAC Name

methyl 2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-17-9-6-4-3-5-8(9)11-12(17)14-13(16-15-11)20-7-10(18)19-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCVGIDHUIYEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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